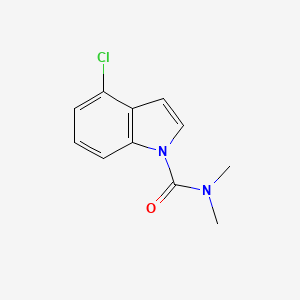![molecular formula C10H18O2Si B12524411 4-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}but-2-en-1-ol CAS No. 688789-45-9](/img/structure/B12524411.png)
4-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}but-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}but-2-en-1-ol is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a trimethylsilyl group attached to a propynyl moiety, which is further connected to a butenol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}but-2-en-1-ol typically involves the reaction of trimethylsilylacetylene with an appropriate butenol derivative. One common method includes the use of a base such as sodium hydride to deprotonate the butenol, followed by the addition of trimethylsilylacetylene. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
4-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}but-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often involve the use of halogenating agents or nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
4-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}but-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Mecanismo De Acción
The mechanism of action of 4-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}but-2-en-1-ol involves its reactivity towards various chemical reagents. The trimethylsilyl group can stabilize reactive intermediates, facilitating reactions such as nucleophilic substitutions and eliminations. The compound’s structure allows it to participate in a range of chemical transformations, making it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Propargyloxytrimethylsilane: Similar in structure but lacks the butenol moiety.
Trimethylsilylpropargyl alcohol: Contains a similar trimethylsilyl group but differs in the overall structure.
Trimethylsilylacetylene: A simpler compound with a trimethylsilyl group attached to an acetylene moiety.
Uniqueness
4-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}but-2-en-1-ol is unique due to its combination of a trimethylsilyl group with a butenol structure, providing distinct reactivity and versatility in synthetic applications. This combination allows for a broader range of chemical transformations compared to its simpler counterparts .
Propiedades
Número CAS |
688789-45-9 |
|---|---|
Fórmula molecular |
C10H18O2Si |
Peso molecular |
198.33 g/mol |
Nombre IUPAC |
4-(3-trimethylsilylprop-2-ynoxy)but-2-en-1-ol |
InChI |
InChI=1S/C10H18O2Si/c1-13(2,3)10-6-9-12-8-5-4-7-11/h4-5,11H,7-9H2,1-3H3 |
Clave InChI |
XPRZZAXUXRXFBU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CCOCC=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone](/img/structure/B12524328.png)
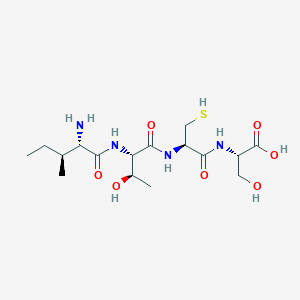


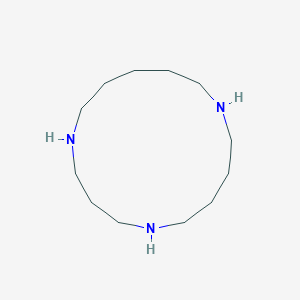
![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzoxazole](/img/structure/B12524355.png)
![1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12524358.png)
![(1S,2S,3R,5S)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B12524368.png)
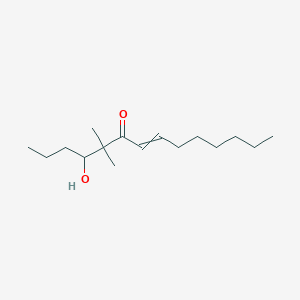
![1-{2-(Benzyloxy)-4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12524384.png)

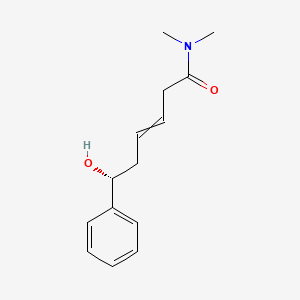
![Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12524398.png)
